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Compound of Interest

Compound Name: Phomosine D

Cat. No.: B10820591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phomosine D (also known as

phosmidosine) analogues, focusing on their structural activity relationships (SAR) as antitumor

agents. The information is compiled from peer-reviewed scientific literature and presented to

facilitate research and development in cancer therapeutics. Phomosine D is a nucleotide

antibiotic that has been shown to exhibit potent antitumor activity by inducing cell cycle arrest

at the G1 phase.[1][2] Understanding the relationship between the chemical structure of its

analogues and their biological activity is crucial for the design of more effective and stable

therapeutic agents.

Quantitative Data Presentation
The antitumor activity of Phomosine D and its analogues was evaluated against P388 murine

leukemia cells. The following table summarizes the 50% inhibitory concentration (IC50) values,

providing a quantitative comparison of their efficacy.
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Compound
Number

R Group (Alkyl
Chain Length
on Phosphate)

Amino Acid
Moiety

Diastereomer
IC50 (µM)
against P388
Cells

1a
Methyl

(Phomosine D)
L-Proline Mixture 0.08

1b Ethyl L-Proline Mixture 0.09

1c n-Propyl L-Proline Mixture 0.12

1d n-Butyl L-Proline Mixture 0.15

17
Methyl

(Thiophosphate)
L-Proline Mixture 0.25

24a Ethyl L-Alanine - >10

24b Ethyl L-Valine - >10

24c Ethyl L-Leucine - >10

24d Ethyl D-Proline - >10

11
(Core

Nucleoside)
- - 1.5

13

(Proline-

phosphoramidate

)

L-Proline - >10

Data sourced from Sekine et al., J. Org. Chem. 2004, 69, 314-326.

Key Findings from SAR Studies:

Alkyl Chain Length: Increasing the length of the O-alkyl group on the phosphoramidate from

methyl to n-butyl (compounds 1a-1d) resulted in a slight decrease in antitumor activity.[1]

However, the ethyl derivative (1b) was found to be more chemically stable than the natural

product, Phomosine D (1a).[1]

Amino Acid Moiety: The L-proline residue is critical for the antitumor activity. Replacement of

L-proline with other L-amino acids such as L-alanine, L-valine, and L-leucine (compounds
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24a-c) or with D-proline (24d) led to a significant loss of activity.[1]

Phosphoramidate Linkage: Replacement of the phosphoramidate oxygen with sulfur

(thiophosphate analogue 17) resulted in a slight decrease in activity.

Core Structure: The 8-oxoadenosine core (11) alone exhibited weak cytotoxicity, while the

proline-phosphoramidate portion (13) was inactive, indicating that the entire nucleotide

structure is essential for potent activity.

Experimental Protocols
Synthesis of Phomosine D Analogues:

A detailed procedure for the synthesis of O-alkylated Phomosine D analogues is described by

Sekine et al. The general method involves the reaction of an appropriately protected 8-

oxoadenosine derivative with an alkyl N-(N-tritylprolyl)phosphorodiamidite derivative. This is

followed by oxidation and deprotection steps to yield the final product. For analogues with

different amino acid moieties, a similar strategy is employed using the corresponding N-

tritylaminoacylamide derivatives.

Cytotoxicity Assay (MTT Assay):

The in vitro antitumor activity of the Phomosine D analogues was determined using a standard

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against P388 murine

leukemia cells.

Materials:

P388 murine leukemia cells

RPMI-1640 medium supplemented with 10% fetal bovine serum

Phomosine D analogues (dissolved in an appropriate solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
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96-well microtiter plates

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

P388 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of

RPMI-1640 medium.

The cells were pre-incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

After pre-incubation, 10 µL of various concentrations of the test compounds were added to

the wells.

The plates were incubated for an additional 48 hours under the same conditions.

Following the incubation period, 10 µL of MTT solution was added to each well, and the

plates were incubated for another 4 hours.

The resulting formazan crystals were dissolved by adding 100 µL of a solubilization buffer to

each well.

The absorbance was measured at 570 nm using a microplate reader.

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth,

was calculated from the dose-response curves.

Mandatory Visualizations
Phomosine D Induced G1 Cell Cycle Arrest Signaling Pathway

Phomosine D is known to induce cell cycle arrest in the G1 phase. While the exact molecular

target is not fully elucidated, a plausible mechanism involves the activation of the p53 tumor

suppressor pathway, a common cellular response to DNA damage or cellular stress.
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Caption: Proposed signaling pathway for Phomosine D-induced G1 cell cycle arrest.
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Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the key steps in determining the cytotoxic effects of

Phomosine D analogues using the MTT assay.
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Caption: Workflow for the MTT-based cytotoxicity assay of Phomosine D analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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